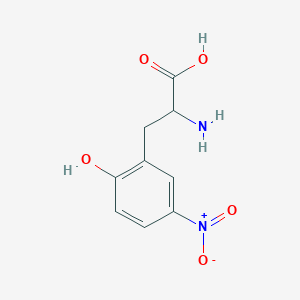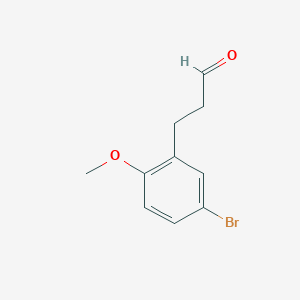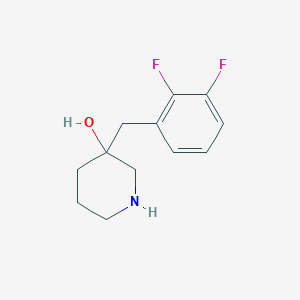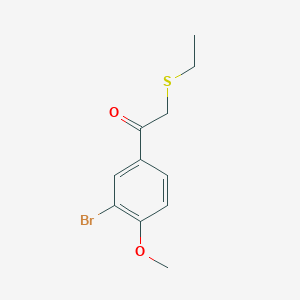
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromine atom, a methoxy group, and an ethylthio group attached to a phenyl ring, making it a molecule of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Thioether Formation: The ethylthio group can be introduced by reacting the intermediate with ethanethiol (C2H5SH) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxylation, and thioether formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may contribute to its binding affinity and specificity, while the ethylthio group may influence its reactivity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)propan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)butan-1-one
Uniqueness
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H13BrO2S |
|---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
1-(3-bromo-4-methoxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C11H13BrO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
XMBQZGDBOVVXQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(=O)C1=CC(=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


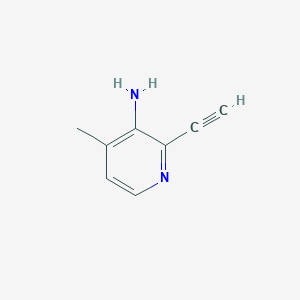
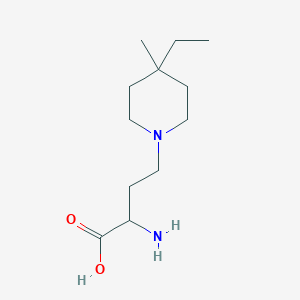

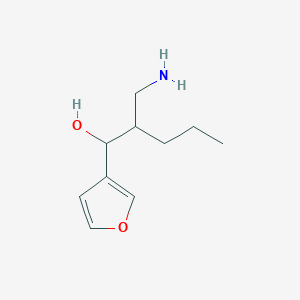

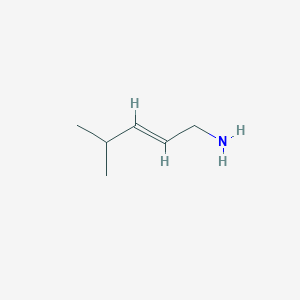

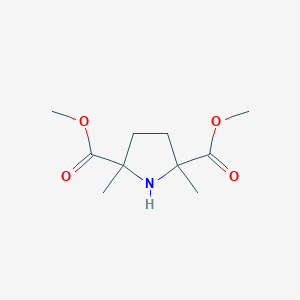
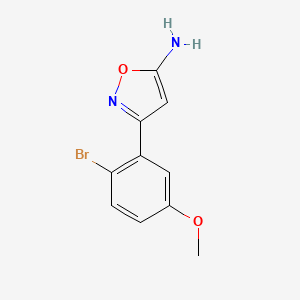
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
